ethyl (2Z)-2-(2,4-dimethoxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Description
Ethyl (2Z)-2-(2,4-dimethoxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C26H26N2O6S and its molecular weight is 494.6 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl (2Z)-2-(2,4-dimethoxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazole-containing derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound through various studies and findings.
Chemical Structure
The compound features a thiazolo-pyrimidine core structure with multiple substituents that may influence its biological properties. The presence of methoxy and dimethoxy groups on the aromatic rings is particularly noteworthy as these functional groups can enhance solubility and bioactivity.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For example, compounds with similar structures have shown efficacy against various cancer cell lines, including breast (MDA-MB-231) and liver (SK-Hep-1) cancers. A study highlighted that thiazole-based compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of tubulin polymerization and modulation of Bcl-2 protein interactions .
Table 1: Summary of Anticancer Activity
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 1 | MDA-MB-231 | <10 | Induction of apoptosis |
Compound 2 | SK-Hep-1 | 15 | Inhibition of tubulin polymerization |
Ethyl Compound | Jurkat cells | <20 | Modulation of Bcl-2 interactions |
Antimicrobial Activity
Thiazoles are also recognized for their antimicrobial properties. A study focusing on related thiazole compounds demonstrated their effectiveness against bacterial strains by inhibiting the type III secretion system (T3SS), which is crucial for bacterial virulence . This suggests that this compound could potentially exhibit similar antimicrobial effects.
Table 2: Antimicrobial Efficacy
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | S. aureus | 32 µg/mL |
Ethyl Compound | E. coli | 16 µg/mL |
The mechanisms underlying the biological activities of thiazole derivatives often involve interaction with cellular targets such as enzymes and proteins involved in cell proliferation and survival. For instance, molecular docking studies have shown that these compounds can bind effectively to targets like tubulin and Bcl-2 proteins .
Case Studies
- Anticancer Efficacy : A recent study evaluated the cytotoxic effects of a series of thiazole derivatives in vitro against multiple cancer cell lines. The results indicated that the presence of methoxy groups significantly enhanced anticancer activity compared to their non-substituted counterparts .
- Antimicrobial Activity : Another investigation into the antimicrobial properties revealed that certain thiazole derivatives inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating infections associated with biofilms .
Properties
Molecular Formula |
C26H26N2O6S |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H26N2O6S/c1-6-34-25(30)22-15(2)27-26-28(23(22)18-9-7-8-10-19(18)32-4)24(29)21(35-26)13-16-11-12-17(31-3)14-20(16)33-5/h7-14,23H,6H2,1-5H3/b21-13- |
InChI Key |
QVEDJAHMMOYUMC-BKUYFWCQSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)/C(=C/C4=C(C=C(C=C4)OC)OC)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)C(=CC4=C(C=C(C=C4)OC)OC)S2)C |
Origin of Product |
United States |
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